![molecular formula C9H11NO2S2 B1274556 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid CAS No. 318466-03-4](/img/structure/B1274556.png)
2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid
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Overview
Description
The compound "2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid" is a derivative of thiazolidine-4-carboxylic acid, which is a class of compounds that have been studied for various biological activities. Thiazolidine derivatives are known for their potential therapeutic applications, including their role as prodrugs of L-cysteine, which can protect against hepatotoxicity induced by substances like acetaminophen . These compounds have also been identified in biological samples such as urine, where they serve as indicators of exposure to certain chemicals .
Synthesis Analysis
The synthesis of thiazolidine derivatives typically involves the condensation of an aldehyde or ketone with an amino acid such as cysteine. For example, the reaction of ortho-vanillin with L-cysteine leads to the formation of a racemic mixture of thiazolidine-4-carboxylic acid derivatives . The synthesis process can be influenced by various factors, including the presence of catalysts like ZnCl2, which can lead to the formation of crystalline structures suitable for X-ray diffraction studies . Additionally, the reaction of aldehydes with 2-aminoethanethiol can produce thiazolidine compounds with different substituents, further expanding the diversity of this compound class .
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives can be characterized using techniques such as NMR, ESI-MS, and X-ray diffraction. These methods provide detailed information about the stereochemistry and zwitterionic nature of the compounds in the solid state . The crystal structure analysis can reveal the diastereomeric forms of the compound and confirm the presence of specific substituents on the thiazolidine ring .
Chemical Reactions Analysis
Thiazolidine derivatives can undergo various chemical reactions, including nonenzymatic ring opening followed by solvolysis, which is a key step in their function as prodrugs of L-cysteine . The hydrogens on the substituents of the thiazolidine ring can participate in deuterium exchange with solvent, indicating the dynamic nature of these compounds . Additionally, thiazolidine compounds can react with metal salts to form metal complexes and organometallic derivatives, demonstrating their coordination behavior and potential for forming diverse chemical structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence their biological activity and potential therapeutic applications. For instance, the protective effect of thiazolidine derivatives against hepatotoxicity is related to their ability to release L-cysteine in vivo . The chromatographic methods used to isolate and quantify these compounds from biological samples, such as urine, also reflect their chemical properties .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research demonstrates that derivatives of thiazolidinones, which include 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid, show promising antimicrobial and antifungal properties. These derivatives have been evaluated against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and fungal species like Candida albicans and Aspergillus niger. The results indicate potential for developing novel classes of antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Hepatoprotective Properties
Some 2-substituted thiazolidine-4-carboxylic acids have been evaluated for their protective effect against hepatotoxic deaths in mice caused by acetaminophen. These compounds act as prodrugs of L-cysteine and can provide significant protection, suggesting their potential application in managing drug-induced liver damage (H. Nagasawa et al., 1984).
Synthetic and Solution Behavior
Studies on thiazolidine-2,4-dicarboxylic acid, a compound related to the 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid, have provided insights into its synthesis and behavior in solution. These studies contribute to understanding the chemical properties and potential applications of thiazolidine derivatives in various scientific fields (B. Refouvelet et al., 1994).
Antioxidant and Antitumor Properties
Research has been conducted on the synthesis and evaluation of thiazolidine derivatives for their antioxidant and antitumor activities. These studies are crucial in exploring the therapeutic potential of thiazolidine-based compounds in cancer treatment and as antioxidants (M. Gouda & A. Abu‐Hashem, 2011).
Spectrophotometric Applications
Thiazolidine derivatives have been explored for their potential in spectrophotometric analytical research. The synthesis of new thienylazo reagents and their spectrophotometric properties have been studied, indicating the potential use of these compounds in analytical chemistry (O. Barabash et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid is the lipoxygenase pathway . This pathway, which catalyzes the first two steps of the transformation of arachidonic acid into leukotrienes, is implicated in several processes such as cell differentiation, inflammation, and carcinogenesis .
Mode of Action
It is known that many natural products and synthetic compounds act as anti-inflammatory agents via the lipoxygenase (lo) pathway by reducing the active site iron, thereby uncoupling the catalytic cycle of the enzyme .
Biochemical Pathways
The affected biochemical pathway is the lipoxygenase pathway. This pathway is involved in the transformation of arachidonic acid into leukotrienes, which play a role in various diseases like asthma, psoriasis, ulcerative colitis, rheumatoid arthritis, atherosclerosis, cancer, and blood vessel disorders .
Result of Action
It is known that compounds that interfere with the lipoxygenase pathway have shown important antioxidant activity, anti-inflammatory activity, and very good inhibition of soybean lipoxygenase . Some of them were also tested for their anticancer activity .
properties
IUPAC Name |
2-(3-methylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S2/c1-5-2-3-13-7(5)8-10-6(4-14-8)9(11)12/h2-3,6,8,10H,4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPBHIQCNCYXEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2NC(CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389849 |
Source
|
Record name | 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid | |
CAS RN |
318466-03-4 |
Source
|
Record name | 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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